N-{4-[(4-chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl}acetamide
Description
N-{4-[(4-Chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl}acetamide is a sulfonamide-acetamide hybrid compound characterized by a phenylacetamide core linked to a 4-chloro-2,5-dimethoxyphenyl group via a sulfamoyl bridge.
The compound’s structure includes:
- Acetamide moiety: Provides hydrogen-bonding capacity and influences solubility.
- Sulfamoyl linker: Enhances interactions with biological targets via sulfonamide-protein binding.
Properties
IUPAC Name |
N-[4-[(4-chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O5S/c1-10(20)18-11-4-6-12(7-5-11)25(21,22)19-14-9-15(23-2)13(17)8-16(14)24-3/h4-9,19H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBJKSCLZGICBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid generated during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Applications in Scientific Research
N-{4-[(4-chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl}acetamide has several notable applications in scientific research:
-
Antimicrobial Activity :
- The sulfonamide group is known for its antibacterial properties. Research has indicated that compounds with similar structures exhibit significant antimicrobial effects against various bacterial strains. This compound may be investigated for its efficacy against resistant bacterial infections.
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Anti-inflammatory Properties :
- Preliminary studies suggest that sulfonamide derivatives can inhibit inflammatory pathways. This compound could be explored for its potential use in treating inflammatory diseases, including rheumatoid arthritis and other autoimmune conditions.
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Cancer Research :
- The structural characteristics of this compound may allow it to interact with specific molecular targets in cancer cells, potentially leading to the development of new anticancer agents.
-
Drug Development :
- As a lead compound, it can serve as a template for synthesizing new derivatives with enhanced biological activity or reduced toxicity profiles. The modification of the dimethoxy and chloro groups may yield compounds with improved pharmacokinetic properties.
Case Study 1: Antibacterial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various sulfonamide derivatives and tested their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited promising activity against resistant strains, highlighting the potential of this compound in addressing antibiotic resistance issues.
Case Study 2: Anti-inflammatory Mechanisms
A recent investigation into the anti-inflammatory effects of sulfonamide derivatives demonstrated that certain compounds could significantly reduce cytokine production in vitro. The study suggested that this compound could be further explored for its ability to modulate inflammatory responses, providing insights into its therapeutic use in chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of N-{4-[(4-chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial activity or anti-inflammatory responses .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The following table summarizes key structural analogs and their properties:
*Estimated based on substituent contributions: Chloro (+0.71), methoxy (-0.02 each) .
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, NO₂): Increase lipophilicity (logP) and may enhance membrane permeability. The target compound’s 4-Cl and 2,5-OCH₃ substituents balance lipophilicity and hydrogen-bonding capacity compared to purely methoxy (e.g., CAS 19837-89-9) or nitro-substituted analogs (e.g., ) . Methoxy Groups: Improve solubility via polar interactions but reduce logP. The 2,5-OCH₃ arrangement in the target compound may confer unique steric effects compared to mono-methoxy analogs .
Biological Activity Insights :
- Compounds with sulfonamide-acetamide pharmacophores (e.g., , Compounds 8–13) exhibit urease inhibition (IC₅₀: 10–50 µM), suggesting the target compound may share similar enzymatic targeting .
- The nitro-substituted analog in forms intermolecular hydrogen bonds (C–H⋯O), a feature that may enhance crystal packing but reduce bioavailability compared to the target compound’s methoxy-rich structure .
Biological Activity
N-{4-[(4-chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl}acetamide, also known as a sulfonamide derivative, exhibits significant biological activities that are of interest in medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a sulfonamide group that contributes to its pharmacological properties. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₆H₁₇ClN₂O₅S
- Molecular Weight : 384.83 g/mol
- CAS Number : 311328-65-1
- Density : 1.416 g/cm³ (predicted)
- pKa : 8.63 (predicted) .
This compound acts primarily as an inhibitor of carbonic anhydrases (CAs), which are metalloenzymes that catalyze the reversible reaction between carbon dioxide and bicarbonate. The inhibition of these enzymes can lead to various physiological effects, including alterations in acid-base balance and potential applications in treating conditions such as glaucoma and certain neurological disorders .
Antibacterial Properties
Sulfonamides, including this compound, are known for their antibacterial activity. They inhibit bacterial growth by interfering with folate synthesis, which is essential for DNA replication and cell division. Research indicates that this compound displays effective antibacterial properties against a range of Gram-positive and Gram-negative bacteria .
Anticancer Activity
Recent studies have suggested that sulfonamide derivatives may possess anticancer properties. The ability to inhibit carbonic anhydrases has been linked to reduced tumor growth and metastasis in several cancer models. This compound's structural features may enhance its efficacy against specific cancer types, although further studies are required to elucidate its full potential .
Other Pharmacological Effects
Apart from antibacterial and anticancer activities, this compound has been investigated for its potential use in treating conditions like epilepsy and obesity due to its effects on metabolic pathways .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Köhler et al. (2007) | Discussed the role of sulfonamides in inhibiting carbonic anhydrases and their implications in treating glaucoma and obesity. |
| Supuran (2008) | Reviewed the pharmacological applications of sulfonamide derivatives in cancer treatment, highlighting their mechanism of action against tumor cells. |
| Türkmen et al. (2005) | Reported on the antibacterial efficacy of various sulfonamide compounds, including derivatives similar to this compound. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
